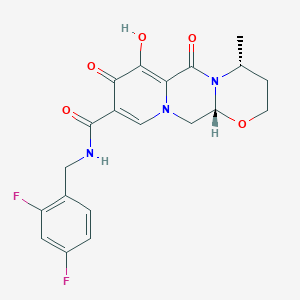

Dolutegravir RR isomer

Übersicht

Beschreibung

Dolutegravir (DTG) is a potent HIV-1 integrase strand transfer inhibitor (INSTI) characterized by its antiretroviral activity and a favorable safety profile. It represents a significant advancement in HIV treatment, offering a once-daily dose regimen without the need for pharmacokinetic boosting. Dolutegravir has shown effectiveness in both treatment-naïve and treatment-experienced patients, including those with resistance to other INSTIs like raltegravir and elvitegravir. The development of dolutegravir, including its synthesis, molecular structure analysis, chemical reactions, and properties, has been a critical focus in the pursuit of more effective HIV treatments.

Synthesis Analysis

The synthesis of dolutegravir involves a diastereomeric approach to create chiral nonracemic tricyclic ring systems, leading to its discovery along with S/GSK1265744. This process leverages the stereochemistry of small, readily available amino alcohols to control the relative and absolute stereochemistry of the final drug candidates, demonstrating a significant achievement in medicinal chemistry and drug development (Johns et al., 2013).

Molecular Structure Analysis

The molecular structure of dolutegravir is pivotal in its function as an HIV-1 integrase inhibitor. Its tricyclic carbamoyl pyridone scaffold, characterized by a hemiaminal ring fusion stereocenter, plays a crucial role in its binding efficacy to the integrase enzyme, influencing its potency against HIV-1 and resistance profile. The structural attributes of dolutegravir enable it to maintain a strong binding affinity to the integrase enzyme, contributing to its effectiveness in suppressing viral replication.

Chemical Reactions and Properties

Dolutegravir exhibits potent antiviral activity and a high barrier to resistance, partly due to its slow dissociation from the integrase-DNA complex. This property distinguishes it from first-generation INSTIs and contributes to its efficacy in treating HIV-1 infections resistant to other INSTIs. The chemical stability and reactivity of dolutegravir are foundational to its long half-life and dosing regimen, providing sustained viral suppression (Hightower et al., 2011).

Wissenschaftliche Forschungsanwendungen

Efficacy in HIV Treatment

Dolutegravir has been shown to be a potent option in initial antiretroviral therapy (ART) for HIV-infected individuals. Research comparing DTG-based regimens with efavirenz (EFV)-based regimens found that DTG-containing regimens were superior in reducing HIV viral load over periods of 48 and 96 weeks. This superiority extended to treatment discontinuation rates, indicating better tolerability or effectiveness. However, the risk of serious adverse events was similar across both regimen types, suggesting that the benefits of DTG are not compromised by an increased risk of severe side effects (Rutherford & Horvath, 2016).

Pharmacokinetics and Drug Resistance

Another dimension of DTG research focuses on its pharmacokinetics and resistance profile. DTG is noted for its minimal drug–drug interaction profile due to limited cytochrome P450 enzyme involvement, making it a suitable candidate for various patient populations. Its high genetic barrier to resistance is particularly significant, with no resistance-associated mutations observed in treatment-naïve patients in phase III trials. This resistance profile positions DTG as a preferred agent in initial HIV therapy, preserving future treatment options for patients who may fail other ARTs (Llibre et al., 2015).

Developmental Toxicity Concerns

While not directly related to the RR isomer, research into the potential developmental toxicity of DTG has been pivotal, especially concerning its use among women of childbearing age. Studies using pluripotent stem cell-based in vitro morphogenesis models have demonstrated that DTG can impair morphological and molecular aspects of early development. These findings highlight the need for cautious evaluation when prescribing DTG to pregnant women or those who may become pregnant, underscoring the importance of ongoing research into its safety profile (Kirkwood-Johnson et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Dolutegravir has attracted attention as a potential agent against COVID-19 in multiple AI (artificial intelligence) based studies . The in silico evaluation of three selected synthesized intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) indicated that one compound could be of interest as a possible inhibitor of this protein .

Eigenschaften

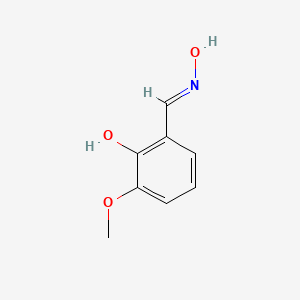

IUPAC Name |

(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWKPHLQXYSBKR-MEBBXXQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dolutegravir RR isomer | |

CAS RN |

1357289-29-2 | |

| Record name | 4-epi-Dolutegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-EPI-DOLUTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)